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Abstract
This technical guide provides a comprehensive overview of 2,3-dibromopropanamide, a

halogenated amide with potential applications in organic synthesis and drug discovery. The

document details the compound's chemical properties, outlines detailed protocols for its

synthesis from commercially available precursors, and discusses its potential biological

activities based on structurally related molecules. Due to a lack of publicly available

experimental data, this guide also presents predicted spectral data and discusses potential

avenues for future research into its biological efficacy.

Introduction
2,3-Dibromopropanamide, systematically named 2,3-dibromopropanamide according to IUPAC

nomenclature, is a chemical compound with the molecular formula C₃H₅Br₂NO.[1] Its structure

features a propanamide backbone with bromine atoms substituted at the α and β positions

relative to the carbonyl group. Halogenated compounds, particularly those with bromine

moieties, are of significant interest in medicinal chemistry due to their ability to participate in

various biological interactions, potentially leading to therapeutic effects. The presence of the

amide functional group further suggests its potential to interact with biological targets such as

enzymes. This guide aims to consolidate the available information on 2,3-dibromopropanamide

and provide a foundational resource for researchers interested in its synthesis and potential

applications.
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Chemical and Physical Properties
A summary of the key chemical and physical properties of 2,3-dibromopropanamide is

presented in Table 1. This data is crucial for its handling, characterization, and application in

experimental settings.

Property Value Reference

IUPAC Name 2,3-dibromopropanamide [1]

Molecular Formula C₃H₅Br₂NO [1]

Molecular Weight 230.89 g/mol [1]

CAS Number 15102-42-8

Appearance
Predicted to be a solid at room

temperature

Solubility

Predicted to be sparingly

soluble in water, soluble in

organic solvents like DMSO

and methanol.

Melting Point 132-133 °C

Boiling Point 315.6 ± 32.0 °C (Predicted)

Synthesis of 2,3-Dibromopropanamide
There are two primary synthetic routes to 2,3-dibromopropanamide, starting from either 2,3-

dibromopropionic acid or its corresponding acyl chloride. The following are detailed

experimental protocols for both methods.

General Workflow for the Synthesis of 2,3-
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General synthetic pathways to 2,3-Dibromopropanamide.

Experimental Protocols
Protocol 1: Synthesis from 2,3-Dibromopropionic Acid via DCC Coupling

This method utilizes a peptide coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to

facilitate the formation of the amide bond.[2][3][4][5][6]

Materials:

2,3-Dibromopropionic acid
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N,N'-Dicyclohexylcarbodiimide (DCC)

Ammonia (as a solution in a suitable solvent, e.g., 0.5 M in 1,4-dioxane)

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

1-Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)

Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium

bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography).

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-

dibromopropionic acid (1.0 eq) in anhydrous DCM.

If using, add HOBt (1.1 eq) to the solution.

Cool the mixture to 0 °C in an ice bath.

In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

Slowly add the DCC solution to the carboxylic acid solution at 0 °C. A white precipitate of

dicyclohexylurea (DCU) will begin to form.

Stir the reaction mixture at 0 °C for 30 minutes, then add the ammonia solution (1.2 eq)

dropwise.

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the

reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, filter the mixture to remove the precipitated DCU.

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain pure 2,3-

dibromopropanamide.

Protocol 2: Synthesis from 2,3-Dibromopropionyl Chloride

This is a more direct method that involves the reaction of the acyl chloride with ammonia.[7][8]

[9][10][11]

Materials:

2,3-Dibromopropionyl chloride

Concentrated aqueous ammonia or a solution of ammonia in an organic solvent

Anhydrous diethyl ether or DCM

Standard workup and purification reagents.

Procedure:

Dissolve 2,3-dibromopropionyl chloride (1.0 eq) in anhydrous diethyl ether in a round-

bottom flask.

Cool the solution to 0 °C in an ice bath.

Slowly add an excess of concentrated aqueous ammonia (or a solution of ammonia in an

organic solvent) to the stirred solution of the acyl chloride. A vigorous reaction may occur,

and a white precipitate (ammonium chloride and the product) will form.

After the addition is complete, continue stirring at 0 °C for 30 minutes and then at room

temperature for 1-2 hours.

If using aqueous ammonia, separate the organic layer. If a precipitate forms, it can be

collected by filtration.

Wash the organic layer (or the redissolved precipitate) with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to

yield the crude product.

Recrystallize or purify by column chromatography to obtain pure 2,3-dibromopropanamide.

Spectral Data (Predicted)
Due to the absence of published experimental spectra for 2,3-dibromopropanamide, the

following sections describe the expected spectral characteristics based on its chemical

structure and data from analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum of 2,3-dibromopropanamide is expected to show a complex

multiplet system due to the presence of a chiral center at the α-carbon and the diastereotopic

nature of the β-protons. The expected chemical shifts are:

-CH(Br)CONH₂: A multiplet around δ 4.5-4.8 ppm.

-CH₂(Br): Two distinct multiplets for the diastereotopic protons, likely in the range of δ 3.8-4.2

ppm.

-CONH₂: Two broad singlets for the amide protons, which may appear between δ 6.0-8.0

ppm, and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to show three distinct signals for the carbon atoms in

the propane backbone:

C=O: In the range of δ 165-175 ppm.

-CH(Br)-: Around δ 45-55 ppm.

-CH₂(Br): Around δ 30-40 ppm.

Infrared (IR) Spectroscopy
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The IR spectrum of 2,3-dibromopropanamide would be characterized by the following key

absorption bands:

N-H stretching (amide): Two bands in the region of 3400-3100 cm⁻¹.

C=O stretching (amide I): A strong absorption band around 1650-1680 cm⁻¹.

N-H bending (amide II): A band around 1600-1640 cm⁻¹.

C-N stretching: In the region of 1400-1430 cm⁻¹.

C-Br stretching: Absorptions in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry
The mass spectrum of 2,3-dibromopropanamide would show a characteristic isotopic pattern

for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4

peaks). The molecular ion peak [M]⁺ would be expected at m/z 231, 233, and 235. Common

fragmentation pathways would likely involve the loss of bromine atoms and cleavage of the

amide bond.

Potential Biological Activity and Applications in
Drug Development
While there is no specific biological data available for 2,3-dibromopropanamide, the presence

of the α-bromoamide moiety suggests potential for biological activity. α-Haloamides are known

to be reactive functional groups that can act as alkylating agents and have been explored for

their potential as enzyme inhibitors and cytotoxic agents.[12]

For instance, a structurally related compound, 2,2-dibromo-3-nitrilopropionamide (DBNPA), is a

known biocide with cytotoxic effects on rat thymocytes, suggesting that it can disrupt cell

membrane integrity.[4] It is plausible that 2,3-dibromopropanamide could exhibit similar

cytotoxic properties. The bromo-amide functionality could potentially interact with nucleophilic

residues in the active sites of enzymes, leading to irreversible inhibition.

Logical Framework for Investigating Biological Activity
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The following diagram outlines a logical workflow for the initial biological screening of 2,3-

dibromopropanamide.

Synthesized 2,3-Dibromopropanamide

Purity and Structural Verification

In vitro Cytotoxicity Screening

Determination of IC50 Values

Hit Identification

Mechanism of Action Studies

Enzyme Inhibition Assays Cell Cycle Analysis

Target Identification Apoptosis Induction Assessment
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Workflow for biological evaluation of 2,3-Dibromopropanamide.
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Conclusion and Future Directions
2,3-Dibromopropanamide is a readily synthesizable compound with potential for applications in

medicinal chemistry. This guide has provided detailed protocols for its preparation and

predicted its key spectral characteristics. The primary limitation in fully assessing its potential is

the current lack of experimental biological and spectral data.

Future research should focus on:

Synthesis and Characterization: Performing the described syntheses and obtaining definitive

spectral data (NMR, IR, MS) to confirm its structure and purity.

Biological Screening: Conducting in vitro cytotoxicity assays against a panel of cancer cell

lines to determine its antiproliferative activity.

Mechanism of Action Studies: Investigating its potential as an enzyme inhibitor, particularly

targeting enzymes with nucleophilic residues in their active sites.

The information presented in this technical guide serves as a valuable starting point for

researchers and drug development professionals interested in exploring the chemical and

biological properties of 2,3-dibromopropanamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://organic-synthesis.com/acid-amine-coupling-using-dcc/
https://www.khanacademy.org/science/organic-chemistry/carboxylic-acids-derivatives/reactions-carboxylic-jay/v/preparation-of-amides-using-dcc
https://www.bocsci.com/blog/twenty-nine-methods-for-amide-synthesis-mechanisms-characteristics-applications-and-selection/
https://www.bocsci.com/blog/twenty-nine-methods-for-amide-synthesis-mechanisms-characteristics-applications-and-selection/
https://www.chemguide.co.uk/organicprops/amides/preparation.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Amides/Synthesis_of_Amides/Making_Amides_from_Acyl_Chlorides
https://www.chemguide.co.uk/organicprops/acylchlorides/nitrogen.html
https://www.researchgate.net/publication/244235702_An_improved_method_of_amide_synthesis_using_acyl_chlorides
https://pmc.ncbi.nlm.nih.gov/articles/PMC6996577/
https://www.benchchem.com/product/b076969#iupac-name-for-2-3-dibromopropionamide
https://www.benchchem.com/product/b076969#iupac-name-for-2-3-dibromopropionamide
https://www.benchchem.com/product/b076969#iupac-name-for-2-3-dibromopropionamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b076969?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

